molecular formula C23H21N3O4S2 B2957123 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-92-0

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2957123
CAS No.: 899958-92-0
M. Wt: 467.56
InChI Key: WITAFIDUMQVEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound, with CAS No. 899732-09-3, has the molecular formula C₂₃H₂₁N₃O₃S₃ and a molecular weight of 483.636 g/mol . Its structure comprises three key moieties:

A benzo[d]oxazol-2-yl group linked to a phenyl ring.

A piperidine-4-carboxamide backbone.

A thiophen-2-ylsulfonyl substituent.

Structural confirmation for related compounds relies on ¹H/¹³C NMR and HRMS data (e.g., δ 10.19 ppm for NH in ), with IR spectra verifying functional groups like C=O (1663–1682 cm⁻¹) and S=O (1243–1258 cm⁻¹) .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c27-22(16-11-13-26(14-12-16)32(28,29)21-6-3-15-31-21)24-18-9-7-17(8-10-18)23-25-19-4-1-2-5-20(19)30-23/h1-10,15-16H,11-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITAFIDUMQVEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article provides a comprehensive overview of its biological activity, including data from case studies, research findings, and relevant comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by several functional groups:

  • Benzo[d]oxazol-2-yl moiety : Known for its aromatic properties and potential biological activity.
  • Thiophen-2-ylsulfonyl group : Contributes to the compound's reactivity and biological interactions.
  • Piperidine-4-carboxamide structure : Enhances the compound's ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as:

  • Antitumor Agent : Similar compounds have shown effectiveness against various cancer cell lines, indicating potential applications in oncology.
  • Antibacterial Agent : Preliminary studies suggest it may inhibit the growth of certain bacterial strains, contributing to its therapeutic potential.

The biological activity of this compound is believed to involve interactions with specific proteins and pathways:

  • Cell Signaling Pathways : It may modulate pathways involved in cell proliferation and apoptosis.
  • Microbial Resistance Mechanisms : Its sulfonamide functionality can engage in nucleophilic substitutions that may disrupt microbial resistance.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameKey FeaturesBiological Activity
N-(3-benzothiazol-2-yl)phenylacetamideBenzothiazole moietyAnalgesic properties
5-(4-bromophenyl)-1H-pyrazolePyrazole structureAnti-inflammatory activity
4-thiazolylanilineThiazole groupEffective against specific bacterial strains

This table highlights the diversity within this class of molecules while emphasizing the unique combination of functional groups present in this compound.

Neuroprotective Effects

In vitro studies have indicated that derivatives of benzo[d]oxazole can reduce neurotoxicity in models of Alzheimer's disease. For example, one study demonstrated that benzo[d]oxazole derivatives protected PC12 cells from Aβ25–35-induced apoptosis by modulating signaling pathways such as Akt/GSK-3β/NF-kB . This suggests potential applications in neurodegenerative diseases.

Antimicrobial Activity

Compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine have been evaluated for their antimicrobial properties. Studies showed significant inhibition of microbial growth against various strains, suggesting a broad spectrum of antibacterial activity.

Comparison with Similar Compounds

Heterocyclic Core Modifications

Compound Name Heterocyclic Core Sulfonyl Substituent Molecular Formula Yield (%) Key Data Sources
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide Benzo[d]oxazol-2-yl Thiophen-2-yl C₂₃H₂₁N₃O₃S₃ N/A
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide Benzo[d]thiazol-2-yl 2,4-Dichlorophenyl C₂₅H₂₀Cl₂N₄O₃S₂ 48
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide Benzo[d]thiazol-2-yl 3-Fluorophenyl C₂₅H₂₁FN₄O₃S₂ 47–72
  • Thiophene sulfonyl groups (in the target compound) may confer distinct solubility and metabolic stability compared to halogenated phenyl sulfonyl groups .

Sulfonyl Substituent Variations

Substituent Type Example Compound Impact on Properties
Thiophen-2-yl Target compound Enhanced electron-rich character due to sulfur heteroatom; may improve bioavailability.
Halogenated Phenyl N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dibromophenyl)sulfonyl)piperidine-4-carboxamide Increased molecular weight and lipophilicity; bromine may enhance binding affinity.
Alkyl/Aryl Phenyl N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide Methyl groups improve solubility but may reduce target selectivity.
  • Synthetic Challenges :
    • Halogenated derivatives (e.g., 4–26 in ) show lower yields (16%), likely due to steric hindrance or reactivity issues .
    • Thiophene-based sulfonyl groups may require specialized coupling conditions, as seen in analogous syntheses .

Research Implications

  • Material Science : Analogous compounds () demonstrate utility in OLEDs, suggesting the target compound’s benzo[d]oxazol group could be explored for optoelectronic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.